molecular formula C22H18ClFN2O4S B2536483 4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899725-53-2

4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2536483
CAS No.: 899725-53-2
M. Wt: 460.9
InChI Key: FDJYHSFGWXFFJZ-UHFFFAOYSA-N
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Description

The compound 4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a benzothiadiazine-3-one core fused to a benzene ring, with two distinct substituents: a 2-chloro-4-fluorobenzyl group at position 4 and a 4-ethoxyphenyl moiety at position 2. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, where the chloro-fluoro and ethoxy groups may influence binding affinity, metabolic stability, and selectivity.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-ethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O4S/c1-2-30-18-11-9-17(10-12-18)26-22(27)25(14-15-7-8-16(24)13-19(15)23)20-5-3-4-6-21(20)31(26,28)29/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJYHSFGWXFFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[e][1,2,4]thiadiazin core.
  • Substituents including chloro and fluoro groups which enhance its reactivity and biological profile.
  • An ethoxyphenyl moiety that may influence its pharmacokinetic properties.

Anticancer Properties

Recent studies have indicated that similar compounds in the same class exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown to inhibit specific cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may interfere with cellular proliferation pathways by inhibiting key enzymes involved in tumor growth. For example, it has been suggested that compounds with similar structures can act as histone deacetylase (HDAC) inhibitors, leading to apoptosis in cancer cells .
  • Case Study : In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range against various solid tumor cell lines, highlighting their potential as lead compounds for further development .

Neuroprotective Effects

Research into the neuroprotective effects of related compounds suggests that they may offer benefits in neurological disorders:

  • Mechanism of Action : The compound's interaction with neurotransmitter systems has been studied. For example, it has been shown to upregulate neurosteroids and modulate neurotransmitter levels in animal models of epilepsy .
  • Case Study : In zebrafish models induced with seizures, compounds structurally related to the target molecule demonstrated significant neuroprotective effects by scavenging reactive oxygen species and regulating neurochemical profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl and ethoxy groups can significantly alter its potency and selectivity:

SubstituentEffect on Activity
Chloro GroupEnhances binding affinity to target enzymes
Fluoro GroupIncreases metabolic stability
Ethoxy GroupImproves solubility and bioavailability

Comparison with Similar Compounds

Research Findings and Key Insights

Substituent Position Effects :

  • Ortho-chloro substitution (target compound) may restrict rotational freedom, favoring entropic gains in binding pockets compared to para-substituted analogues () .
  • Fluorine at para-position ( and target compound) enhances metabolic stability by resisting CYP450 oxidation .

Benzothiazine () exhibits reduced hydrogen-bonding capacity, limiting utility in targets requiring polar interactions .

Alkoxy vs. Sulfur Groups :

  • Ethoxy (target) and methoxy () groups balance lipophilicity and solubility, while methylsulfanyl () prioritizes lipophilicity, favoring CNS penetration .

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